molecular formula C10H16ClNO3 B2976173 1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride CAS No. 2490375-45-4

1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride

Cat. No.: B2976173
CAS No.: 2490375-45-4
M. Wt: 233.69
InChI Key: WCTYLTMDMPQHFQ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid; hydrochloride is a spirocyclic compound featuring a 2-oxabicyclo[2.1.1]hexane fused to a cyclobutane ring. This compound’s rigid spiro architecture mimics ortho- or meta-substituted benzene rings, making it a promising bioisostere in medicinal chemistry .

Properties

IUPAC Name

1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c11-6-8-4-9(5-8,7(12)13)10(14-8)2-1-3-10;/h1-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTYLTMDMPQHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC(C3)(O2)CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cycloaddition reaction. This can be achieved by reacting a suitable diene with a dienophile under controlled conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the precursor, followed by the addition of an aminomethylating agent.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted spirocyclic compounds.

Scientific Research Applications

1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in high specificity and potency.

Comparison with Similar Compounds

Gabapentin Hydrochloride

Structure: Gabapentin (1-(aminomethyl)cyclohexaneacetic acid hydrochloride) shares an aminomethyl and carboxylic acid motif but lacks the spiro bicyclic core. Key Differences:

  • Ring System : Gabapentin’s flexible cyclohexane contrasts with the target compound’s rigid spiro system, which may improve binding specificity to targets like voltage-gated calcium channels (α2δ subunits) .
  • Bioactivity : Gabapentin is clinically used for epilepsy and neuropathic pain, while the target compound’s bioisosteric properties suggest broader applications, including agrochemicals .
Property Target Compound Gabapentin Hydrochloride
Molecular Formula C₁₀H₁₅ClN₂O₃ (inferred from ) C₉H₁₈ClNO₂
Ring System Spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane] Cyclohexane
Bioisosteric Role Ortho/meta-benzene replacement Non-bioisosteric
Applications Drug development, agrochemicals Epilepsy, neuropathic pain

Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

Structure: This analog replaces the carboxylic acid with an ethyl ester and positions the amino group at the 4-position. Key Differences:

  • Synthetic Utility : The ester serves as a precursor for further functionalization, whereas the target compound’s carboxylic acid is ready for direct conjugation .

1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Structure : A cyclopropane analog with similar functional groups.
Key Differences :

  • Ring Strain : Cyclopropane’s high strain may reduce stability compared to the target compound’s cyclobutane-spiro system.
  • Bioactivity: Both inhibit L-amino acid transporters and calcium channels, but the target compound’s rigidity may enhance binding kinetics .

Brominated and Trifluoromethyl Derivatives

Examples :

  • 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]: Bromine allows cross-coupling reactions, unlike the aminomethyl group in the target compound, which is optimized for target engagement .
  • Trifluoromethyl-Substituted Analogs : Fluorine atoms improve metabolic stability and lipophilicity, but may reduce solubility compared to the hydrophilic carboxylic acid in the target compound .

Biological Activity

1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid; hydrochloride is a complex organic compound with a unique spirocyclic structure. Its potential biological activity has garnered interest in medicinal chemistry, particularly in drug design and biochemical research.

Chemical Structure and Properties

The compound features a spirocyclic core, which contributes to its biological interactions. The IUPAC name is 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid; hydrochloride, with a molecular formula of C₁₀H₁₅ClN₁O₃ and a molecular weight of approximately 221.69 g/mol .

PropertyValue
Molecular FormulaC₁₀H₁₅ClN₁O₃
Molecular Weight221.69 g/mol
IUPAC Name1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid; hydrochloride
CAS Number2490375-45-4

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that the spirocyclic structure may enhance binding affinity and specificity for these targets .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, which can modulate various biological pathways. The unique spirocyclic structure allows for distinctive binding interactions that can result in high specificity and potency .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the same structural family. For instance, derivatives of spirocyclic compounds have shown significant activity against various bacterial strains, suggesting that 1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid; hydrochloride may exhibit similar properties .

Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structural features possess inhibitory activity against cholinesterase enzymes, which are crucial for neurotransmission regulation. The inhibition of these enzymes can have implications for treating neurodegenerative diseases .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : Achieved through cycloaddition reactions.
  • Aminomethyl Group Introduction : This is done via nucleophilic substitution reactions.
  • Carboxylation : Introduced through reactions with carbon dioxide under controlled conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid; hydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including spirocyclization and hydrochloride salt formation. For example, analogous compounds (e.g., hydrochlorides of pyrrolidinium salts) are synthesized via nucleophilic substitution followed by acid-base reactions . Characterization of intermediates requires:

  • NMR Spectroscopy : To confirm spirocyclic backbone integrity (e.g., distinguishing axial vs. equatorial substituents via coupling constants) .
  • Mass Spectrometry (MS) : ESI-MS is used to verify molecular ions (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental Analysis : To validate stoichiometry and purity (>98%) .

Q. How is the structural integrity of the spirocyclic core confirmed, and what analytical techniques are prioritized?

  • Methodological Answer : X-ray crystallography is critical for resolving spirocyclic geometry. For instance, monoclinic crystal systems (space groups like P21/c) have been used to confirm bond angles and torsion angles in similar bicyclic hydrochlorides . Complementary techniques include:

  • FT-IR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition points, particularly for hydrochloride salts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas). Skin/eye contact requires immediate rinsing with water (15+ minutes) .
  • First Aid : For inhalation exposure, administer artificial respiration and consult a physician .
  • Waste Disposal : Follow EPA guidelines for halogenated organic salts to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use a split-plot design with pH (3–9) and temperature (25–60°C) as factors. Monitor degradation via HPLC (e.g., C18 columns) at intervals (0, 24, 48 hrs) .
  • Analytical Endpoints :
  • Degradation Products : LC-MS/MS to identify hydrolyzed byproducts (e.g., free carboxylic acid or aminomethyl derivatives) .
  • Kinetic Modeling : Calculate rate constants (k) using first-order decay models .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Triangulation : Validate activity using orthogonal assays (e.g., enzyme inhibition + cell viability assays) .
  • Standardized Protocols : Adopt USP/ICH guidelines for potency testing (e.g., fixed incubation times, controlled buffer ionic strength) .
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to account for inter-study variability .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to active sites (e.g., cyclopropane moieties in spirocycles may stabilize hydrophobic pockets) .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability of ligand-receptor complexes .
  • QSAR Models : Corrogate substituent effects (e.g., aminomethyl groups) on activity using Hammett σ constants or logP values .

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Persistence : Follow OECD 307 guidelines to test biodegradability in soil/water systems .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to determine EC50 values .
  • Analytical Chemistry : Quantify environmental residues via SPE-HPLC (detection limit <10 ppb) .

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